molecular formula C11H12F3NO2 B14866974 Ethyl 3-(1-amino-2,2,2-trifluoroethyl)benzoate

Ethyl 3-(1-amino-2,2,2-trifluoroethyl)benzoate

Cat. No.: B14866974
M. Wt: 247.21 g/mol
InChI Key: KVKJDLKFMWYIHC-UHFFFAOYSA-N
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Description

Ethyl 3-(1-amino-2,2,2-trifluoroethyl)benzoate is an organic compound with the molecular formula C11H12F3NO2 and a molecular weight of 247.214 g/mol . This compound is characterized by the presence of an ethyl ester group attached to a benzoate ring, which is further substituted with a trifluoroethyl group containing an amino group. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(1-amino-2,2,2-trifluoroethyl)benzoate typically involves the reaction of 3-(trifluoromethyl)benzoic acid with ethyl alcohol in the presence of a catalyst such as sulfuric acid to form the ethyl ester. This ester is then subjected to a reductive amination reaction with an appropriate amine source, such as ammonia or an amine derivative, under reducing conditions to introduce the amino group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions, and purification steps such as recrystallization or chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1-amino-2,2,2-trifluoroethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 3-(1-amino-2,2,2-trifluoroethyl)benzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-(1-amino-2,2,2-trifluoroethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The amino group can form hydrogen bonds with target proteins, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the trifluoromethyl group, which imparts distinct electronic and steric effects. This makes it a valuable compound for studying the influence of fluorine atoms on chemical and biological systems .

Properties

Molecular Formula

C11H12F3NO2

Molecular Weight

247.21 g/mol

IUPAC Name

ethyl 3-(1-amino-2,2,2-trifluoroethyl)benzoate

InChI

InChI=1S/C11H12F3NO2/c1-2-17-10(16)8-5-3-4-7(6-8)9(15)11(12,13)14/h3-6,9H,2,15H2,1H3

InChI Key

KVKJDLKFMWYIHC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C(C(F)(F)F)N

Origin of Product

United States

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